Methyl 3-aminobenzo[d]isoxazole-5-carboxylate
Description
Methyl 3-aminobenzo[d]isoxazole-5-carboxylate is a benzoisoxazole derivative featuring an amino group at the 3-position and a methyl carboxylate ester at the 5-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing hydrazinecarbothioamides (e.g., 5a-o in ) and sulfonamide derivatives (e.g., compound 3 in ). Its reactivity stems from the electron-rich amino group and the electrophilic carboxylate ester, enabling diverse functionalization via cyclization, nucleophilic substitution, and coupling reactions . While its PubChem entry () lacks detailed physicochemical data, commercial sources () confirm its availability with ≥96% purity (CAS 737802-51-6), priced at ~$706/g.
Properties
IUPAC Name |
methyl 3-amino-1,2-benzoxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)5-2-3-7-6(4-5)8(10)11-14-7/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRGTYJXXMRLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)ON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-aminobenzo[d]isoxazole-5-carboxylate typically involves cyclization reactions. One common method is the reaction of 3-nitrobenzoic acid with hydroxylamine hydrochloride to form the isoxazole ring, followed by esterification to introduce the methyl ester group . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Methyl 3-aminobenzo[d]isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-aminobenzo[d]isoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-aminobenzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzoisoxazole derivatives allows for targeted comparisons with Methyl 3-aminobenzo[d]isoxazole-5-carboxylate. Below is a detailed analysis:
Structural Isomers and Positional Analogs
Functional Group Variants
Complex Heterocyclic Derivatives
Commercial and Industrial Relevance
- Pricing: this compound is priced higher (~$706/g) than simpler analogs like 3-Aminobenzo[d]isoxazole-5-carbonitrile ($318/250mg) due to its versatile reactivity .
- Scale-Up Challenges : Derivatives with Boc-protected groups () require anhydrous conditions, increasing production costs compared to unprotected analogs.
Biological Activity
Methyl 3-aminobenzo[d]isoxazole-5-carboxylate (MABIC) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of MABIC, including its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
MABIC is characterized by its isoxazole ring fused with an amino-substituted benzo moiety. The chemical formula for MABIC is , indicating the presence of a carboxylate group and an amino group on the isoxazole ring, which contribute to its diverse chemical properties and biological activities.
1. Antimicrobial Activity
Isoxazole derivatives, including MABIC, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2. Anticancer Properties
MABIC has been evaluated for its anticancer effects. Research suggests that compounds containing isoxazole rings may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, MABIC has shown promise in inhibiting tumor growth in specific cancer cell lines .
3. Anti-inflammatory Effects
The anti-inflammatory potential of MABIC has also been investigated. Isoxazole derivatives have been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. MABIC's structure allows it to interact effectively with these targets, potentially reducing inflammation-related symptoms .
The biological activity of MABIC can be attributed to several mechanisms:
- Enzyme Inhibition : MABIC may inhibit key enzymes involved in inflammation and cancer progression, such as COX-2.
- Cell Cycle Arrest : Studies have indicated that MABIC can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various isoxazole derivatives, MABIC was found to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating a strong potential for further development as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent study assessed the anticancer effects of MABIC on human breast cancer cell lines (MCF-7). The results showed that treatment with MABIC led to a reduction in cell viability by 45% at a concentration of 50 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer therapeutic .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-5-methylisoxazole-4-carboxylate | Isoxazole ring with amino group | Antimicrobial, anticancer |
| Benzisoxazole | Lacks carboxylate functionality | Diverse biological activities |
| Methyl 5-amino-3-arylaminoisoxazole-4-carboxylate | Amino group instead of methyl | Anticancer |
This table highlights the structural diversity among isoxazole derivatives and their corresponding biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
